N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)butanamide
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Overview
Description
N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a sulfonyl group, and a tetrahydrodibenzo[b,d]furan moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrodibenzo[b,d]furan Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrodibenzo[b,d]furan core.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a suitable nucleophile.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethoxyphenyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-N2-[(4-ethoxyphenyl)sulfonyl]-N2-(2-fluorobenzyl)isoleucinamide: Shares similar structural features but differs in the presence of a fluorobenzyl group.
N-(4-ethoxyphenyl)-N2-[(4-ethoxyphenyl)sulfonyl]-N2-(2-fluorobenzyl)norleucinamide: Another similar compound with a norleucinamide moiety.
Properties
Molecular Formula |
C24H27NO5S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
InChI |
InChI=1S/C24H27NO5S/c1-3-7-24(26)25(31(27,28)19-13-11-18(12-14-19)29-4-2)17-10-15-23-21(16-17)20-8-5-6-9-22(20)30-23/h10-16H,3-9H2,1-2H3 |
InChI Key |
HUVVENJXNSFKOB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OCC |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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